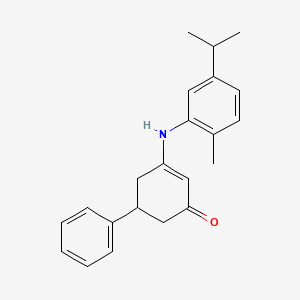

3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one

Description

Properties

IUPAC Name |

3-(2-methyl-5-propan-2-ylanilino)-5-phenylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO/c1-15(2)18-10-9-16(3)22(13-18)23-20-11-19(12-21(24)14-20)17-7-5-4-6-8-17/h4-10,13-15,19,23H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNRQSMZKIVKTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)NC2=CC(=O)CC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce double bonds or other reducible groups in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce saturated compounds.

Scientific Research Applications

3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one: shares structural similarities with other cyclohexene derivatives, such as:

Uniqueness

The uniqueness of 3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one lies in its specific substitution pattern and the presence of both phenyl and amino groups on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C22H25NO |

| Molecular Weight | 319.44 g/mol |

| CAS Number | Not specified |

The compound features a cyclohexene core substituted with an amino group and phenyl rings, which may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one exhibit significant anticancer activities. For instance, research on structurally related cyclohexenones has shown their effectiveness as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study: Tubulin Inhibition

In a study examining various cyclohexenone derivatives, it was found that certain analogs demonstrated potent inhibitory effects on tubulin polymerization. The structure-activity relationship (SAR) analysis suggested that the presence of bulky substituents on the phenyl rings enhances the binding affinity to the colchicine site of tubulin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar aromatic and aliphatic structures have been reported to exhibit activity against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of several derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds with specific substitutions at the phenyl rings exhibited higher inhibition zones compared to their unsubstituted counterparts .

The proposed mechanism of action for the biological activity of this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells has been observed in related studies.

- Disruption of Membrane Integrity : Antimicrobial activity is often linked to the disruption of bacterial cell membranes.

Summary of Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Potent inhibition of tubulin polymerization |

| Antimicrobial Activity | Effective against S. aureus and C. albicans |

| Mechanisms | Enzyme inhibition, apoptosis induction |

Conclusion from Research

The biological activity of 3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one suggests that it could serve as a lead compound for further development in anticancer and antimicrobial therapies.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To validate the efficacy and safety profile in living organisms.

- Optimization of Structure : Modifying substituents to enhance potency and selectivity.

- Mechanistic Studies : Detailed investigations into the pathways affected by this compound.

Q & A

Basic Research Questions

Q. How can the molecular structure of 3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one be determined experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for elucidating molecular structures. Use single-crystal diffraction data processed with SHELX (e.g., SHELXL for refinement and SHELXS for structure solution) to resolve bond lengths, angles, and stereochemistry . Visualization tools like ORTEP-3 can generate thermal ellipsoid diagrams to assess atomic displacement parameters . For example, analogous cyclohexenone derivatives have been structurally characterized using these methods, as reported in Acta Crystallographica Section E .

Q. What synthetic strategies are recommended for preparing cyclohexenone derivatives with aryl-substituted amino groups?

- Methodological Answer : Common approaches include:

- Nucleophilic substitution : Introduce the isopropylphenylamine group via condensation reactions under reflux conditions (e.g., in ethanol with catalytic acid).

- Suzuki-Miyaura coupling : Attach phenyl groups to the cyclohexenone core using palladium catalysts .

- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) or other protecting groups for amine functionalities during multi-step syntheses. Similar strategies are documented for structurally related compounds in synthetic studies .

Q. Which analytical techniques are suitable for assessing the purity and stability of this compound?

- Methodological Answer :

- HPLC : Monitor purity (≥95% threshold) using reverse-phase columns (C18) with UV detection at 254 nm .

- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on aromatic proton regions and cyclohexenone carbonyl signals.

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS) and detect degradation products .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its potential as a kinase inhibitor or antimicrobial agent?

- Methodological Answer :

- In vitro assays : Screen for kinase inhibition (e.g., EphA3 kinase) using enzymatic assays with ATP analogs and fluorescence-based detection . For antimicrobial activity, employ broth microdilution assays against Gram-positive/negative strains.

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., fibroblast growth factor receptors) .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., isopropyl or phenyl groups) and compare bioactivity data to identify critical pharmacophores .

Q. How should researchers address contradictions in crystallographic data, such as disordered atoms or unexpected bond angles?

- Methodological Answer :

- Cross-validation : Refine data using multiple software packages (e.g., SHELXL vs. OLEX2) to identify systematic errors .

- Twinning analysis : Use PLATON or ROTAX to detect twinning in crystals, which can distort bond metrics .

- DFT calculations : Compare experimental geometries with density functional theory (DFT)-optimized structures to resolve discrepancies in bond angles/planarity .

Q. What computational approaches are effective for predicting intermolecular interactions or pharmacokinetic properties?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability over time .

- ADMET prediction : Use SwissADME or ADMETlab to estimate solubility, CYP450 inhibition, and blood-brain barrier permeability .

- Pharmacophore modeling : Generate 3D pharmacophore maps (e.g., using MOE) to guide analog design for improved target selectivity .

Q. How can enantiomeric resolution be achieved if the compound exhibits chirality?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.